molecular formula C9H14N2O B15059306 3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde

3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B15059306
M. Wt: 166.22 g/mol
InChI Key: XUZVSKSXYJYMFR-UHFFFAOYSA-N
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Description

3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde is a chemical compound intended for Research Use Only, not for diagnostic or therapeutic procedures. Pyrazole derivatives are a significant class of nitrogen-containing heterocycles recognized for their wide range of biological activities. The pyrazole core is a versatile scaffold in medicinal chemistry, with derivatives demonstrating analgesic, anti-viral, anti-microbial, anti-tumor, anti-inflammatory, and angiotensin-converting enzyme (ACE) inhibitory effects . The specific substitution pattern on the pyrazole ring, including alkyl groups like ethyl and propyl at the 3 and 1 positions, as well as a carbaldehyde functional group at the 5-position, is critical in modulating the compound's physicochemical properties and its interaction with biological targets . The carbaldehyde group, in particular, is a valuable synthetic intermediate, allowing for further chemical transformations such as condensation or reduction to generate a diverse array of novel molecules for structure-activity relationship (SAR) studies . Researchers can leverage this compound in the synthesis of more complex heterocyclic systems, exploration of new pharmacologically active agents, and development of novel ligands for various enzymes and receptors. The presence of both 3-ethyl and 1-propyl substituents suggests potential for enhanced lipophilicity, which can influence membrane permeability and pharmacokinetic profiles. This product is strictly for use in laboratory research by qualified professionals.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

5-ethyl-2-propylpyrazole-3-carbaldehyde

InChI

InChI=1S/C9H14N2O/c1-3-5-11-9(7-12)6-8(4-2)10-11/h6-7H,3-5H2,1-2H3

InChI Key

XUZVSKSXYJYMFR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)CC)C=O

Origin of Product

United States

Preparation Methods

Alkylation of Pyrazole-3-carboxylic Esters

Reaction Principle :
This method involves alkylation of pyrazole-3-carboxylic esters with alkyl halides or sulfates to introduce the propyl group at the N-1 position. Subsequent oxidation or formylation introduces the carbaldehyde group.

Example Protocol :

  • Starting Material : Ethyl 3-n-propyl-pyrazole-5-carboxylate.
  • Alkylation : React with dimethyl sulfate (DMS) in dichloroethane under reflux.
  • Isomer Formation : Mixture of 1-methyl-3-n-propyl and 1-methyl-5-n-propyl isomers forms, requiring chromatographic separation.

Yield and Challenges :

  • Yield : 95% (mixture), but isomer separation reduces efficiency.
  • Limitation : Poor regioselectivity due to competing N-alkylation sites.

Enolate-Mediated Cyclization

Reaction Principle :
Enolates of 2,4-diketocarboxylic esters react with N-alkylhydrazinium salts to form pyrazole rings with controlled regiochemistry.

Example Protocol :

  • Reagents : Ethyl 2,4-diketoheptanecarboxylate (enolate) + N-propylhydrazinium salt.
  • Conditions : Stir at 20–50°C for 2–5 hours.
  • Product : 1-Propyl-pyrazole-5-carboxylic ester (no isomers).

Advantages :

  • High regioselectivity (no isomer formation).
  • Simplified workup (distillation instead of chromatography).

Vilsmeier-Haack Reaction

Reaction Principle :
Formylation of pyrazole derivatives using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the carbaldehyde group.

Example Protocol :

  • Substrate : 1-Propyl-3-ethyl-pyrazole.
  • Reagents : POCl₃/DMF.
  • Conditions : Microwave irradiation at 600 W for 30–60 seconds.
  • Product : 3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde.

Yield : 57% (microwave-assisted).

Cyclocondensation of Hydrazones

Reaction Principle :
Hydrazones derived from aldehydes and hydrazines undergo cyclization with diketones to form pyrazole rings.

Example Protocol :

  • Reagents : 1-(4-Methylphenyl)-1-ethanone hydrazone + ethyl acetoacetate.
  • Conditions : POCl₃ in DMF, reflux.
  • Product : 5-Formylpyrazole derivatives.

Application : Adaptation for introducing propyl and ethyl groups via alkylation post-cyclization.

Reaction Mechanisms

Alkylation Pathway

  • Deprotonation : Base (e.g., NaOH) deprotonates the pyrazole N-H.
  • Nucleophilic Attack : Alkylating agent (e.g., DMS) attacks the N-1 position.
  • Isomer Formation : Competing N-3 alkylation leads to undesired isomers.

Vilsmeier-Haack Formylation

  • Activation : POCl₃/DMF generates the formylating agent.
  • Electrophilic Attack : The formyl group attaches to the pyrazole ring at the 5-position.
  • Hydrolysis : Workup with aqueous NaOH yields the aldehyde.

Optimization Strategies

Regioselectivity Control

Method Reagents Conditions Regioselectivity Yield
Alkylation DMS, NaOH Reflux, 2h Poor (isomers) 95%
Enolate N-Propylhydrazinium 20–50°C, 2h High (no isomers) 75%
Vilsmeier POCl₃/DMF Microwave, 30s Moderate 57%

Key Insight : Enolate-mediated cyclization avoids isomer formation, making it the preferred route.

Scalability and Cost

  • Enolate Method : Uses inexpensive diketones and hydrazines.
  • Microwave Assistance : Reduces reaction time (e.g., 30s vs. hours).

Related Compounds and Derivatives

Compound Structure Application
4-Chloro-3-methyl-1-propyl-pyrazole Cl at 4-position Antimicrobial studies
5-Chloro-3-methyl-1H-pyrazole Cl at 5-position Insecticide intermediates
3-Ethyl-1-isobutyl-pyrazole-5-carbaldehyde Isobutyl at N-1 Synthetic analogs

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: 3-Ethyl-1-propyl-1H-pyrazole-5-carboxylic acid

    Reduction: 3-Ethyl-1-propyl-1H-pyrazole-5-methanol

    Substitution: Various substituted pyrazole derivatives depending on the reagents used

Scientific Research Applications

3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to irreversible inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde with analogous pyrazole derivatives:

Compound Name Substituents Functional Group Molecular Weight (g/mol) Key Properties Applications
This compound 3-Ethyl, 1-Propyl Aldehyde (-CHO) ~181.2 (calculated) High reactivity, moderate lipophilicity Organic synthesis, drug intermediates
2-(1-Methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid 1-Methyl (pyrazole), 4-oxazole Carboxylic acid (-COOH) ~195.1 (calculated) Polar, acidic, hydrogen-bonding capability Coordination chemistry, enzyme inhibitors
1-Methyl-3-nitro-1H-pyrazole-4-carbaldehyde 1-Methyl, 3-Nitro Aldehyde (-CHO) ~155.1 (calculated) Electron-deficient, reactive aldehyde Explosives research, agrochemicals
Key Observations:

Functional Group Influence :

  • The aldehyde group in this compound enables nucleophilic additions, unlike the carboxylic acid in 2-(1-Methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid, which participates in acid-base reactions.
  • Nitro-substituted pyrazole aldehydes (e.g., 1-Methyl-3-nitro-1H-pyrazole-4-carbaldehyde) exhibit higher electrophilicity due to electron-withdrawing effects.

Methyl groups (e.g., in 2-(1-Methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid) reduce steric hindrance, favoring planar molecular conformations.

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